2-(4-Chlorophenyl)-1,3,2-dioxaborinane 2-(4-Chlorophenyl)-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 373384-13-5
VCID: VC8165202
InChI: InChI=1S/C9H10BClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
SMILES: B1(OCCCO1)C2=CC=C(C=C2)Cl
Molecular Formula: C9H10BClO2
Molecular Weight: 196.44 g/mol

2-(4-Chlorophenyl)-1,3,2-dioxaborinane

CAS No.: 373384-13-5

Cat. No.: VC8165202

Molecular Formula: C9H10BClO2

Molecular Weight: 196.44 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-1,3,2-dioxaborinane - 373384-13-5

Specification

CAS No. 373384-13-5
Molecular Formula C9H10BClO2
Molecular Weight 196.44 g/mol
IUPAC Name 2-(4-chlorophenyl)-1,3,2-dioxaborinane
Standard InChI InChI=1S/C9H10BClO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
Standard InChI Key QLTAXEYAYHGYFK-UHFFFAOYSA-N
SMILES B1(OCCCO1)C2=CC=C(C=C2)Cl
Canonical SMILES B1(OCCCO1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a dioxaborinane core—a six-membered ring containing two oxygen atoms and one boron atom—with a 4-chlorophenyl group attached to the boron center. The IUPAC name, 2-(4-chlorophenyl)-1,3,2-dioxaborinane, reflects this arrangement . The SMILES notation B1(OCCCO1)C2=CC=C(C=C2)Cl\text{B1(OCCCO1)C2=CC=C(C=C2)Cl} encodes the cyclic structure and substituent positions, while the InChIKey QLTAXEYAYHGYFK-UHFFFAOYSA-N\text{QLTAXEYAYHGYFK-UHFFFAOYSA-N} provides a unique identifier for computational and database applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H10BClO2\text{C}_9\text{H}_{10}\text{BClO}_2
Molecular Weight196.44 g/mol
IUPAC Name2-(4-chlorophenyl)-1,3,2-dioxaborinane
SMILESB1(OCCCO1)C2=CC=C(C=C2)Cl
InChIKeyQLTAXEYAYHGYFK-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous dioxaborinanes reveal distinct signals for the boron-bound aromatic protons and the methylene groups in the dioxaborinane ring. For example, in 5,5-dimethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane, the methyl protons resonate at 1.02 ppm, while aromatic protons appear between 7.4–8.1 ppm . These patterns suggest that 2-(4-chlorophenyl)-1,3,2-dioxaborinane would exhibit similar downfield shifts for the chlorophenyl group and upfield shifts for the dioxaborinane protons.

Synthesis and Preparation

General Synthetic Routes

The compound is typically synthesized via transesterification between 4-chlorophenylboronic acid and 1,3-propanediol under anhydrous conditions. A representative procedure involves refluxing the reactants in toluene with a catalytic amount of palladium(II) acetate and potassium carbonate as a base . The reaction proceeds via boron-oxygen bond formation, yielding the cyclic boronic ester after 12–24 hours.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventToluene
CatalystPd(OAc)2_2 (2 mol%)
BaseK2_2CO3_3 (1.5 equiv)
Temperature110°C (reflux)
Reaction Time12–24 hours

Purification and Isolation

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:4 v/v) as the eluent. The isolated compound typically appears as a white crystalline solid with a melting point of 98–102°C . High-performance liquid chromatography (HPLC) analysis confirms purity >98% in optimized protocols.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable boronic ester precursor in palladium-catalyzed couplings with aryl halides. For instance, reaction with 4-bromotoluene in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in dimethoxyethane (DME) yields 4'-chloro-4-methylbiphenyl with >85% efficiency . The dioxaborinane moiety enhances stability against protodeboronation compared to free boronic acids.

Functional Group Transformations

The chlorine substituent enables further derivatization via nucleophilic aromatic substitution. Treatment with sodium methoxide in DMF at 80°C replaces chlorine with methoxy, forming 2-(4-methoxyphenyl)-1,3,2-dioxaborinane—a precursor for electron-rich biaryl systems .

Comparative Analysis with Related Boronates

Stability and Reactivity Trends

Compared to acyclic boronic acids, 2-(4-chlorophenyl)-1,3,2-dioxaborinane exhibits superior thermal stability. Thermogravimetric analysis (TGA) shows decomposition onset at 215°C versus 180°C for 4-chlorophenylboronic acid . The cyclic structure also reduces hydrolysis rates; in aqueous THF (pH 7), the half-life exceeds 48 hours versus 8 hours for the boronic acid analog.

Table 3: Stability Comparison

CompoundHydrolysis Half-Life (pH 7)Decomposition Onset
2-(4-Chlorophenyl)-1,3,2-dioxaborinane>48 hours215°C
4-Chlorophenylboronic acid8 hours180°C

Electronic Effects

Density functional theory (DFT) calculations indicate the dioxaborinane ring withdraws electron density from the boron center, lowering the pKa_a of the boronate (estimated pKa_a ≈ 8.2) compared to arylboronic acids (pKa_a ≈ 9.5) . This enhanced Lewis acidity facilitates transmetallation steps in catalytic cycles.

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